molecular formula C11H24N2O B14625291 3-[(E)-tert-Butyldiazenyl]heptan-3-ol CAS No. 57910-43-7

3-[(E)-tert-Butyldiazenyl]heptan-3-ol

Cat. No.: B14625291
CAS No.: 57910-43-7
M. Wt: 200.32 g/mol
InChI Key: JQQREYYXOUCBTJ-UHFFFAOYSA-N
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Description

3-[(E)-tert-Butyldiazenyl]heptan-3-ol is a synthetic azo-alcohol compound characterized by a heptanol backbone substituted with a tert-butyldiazenyl group at the 3-position. The (E)-stereochemistry of the diazenyl moiety distinguishes it from its (Z)-isomer, influencing its reactivity and physical properties. This compound is primarily studied for its unique structural features, which combine the steric bulk of the tert-butyl group with the redox-active diazenyl functionality.

Properties

CAS No.

57910-43-7

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

3-(tert-butyldiazenyl)heptan-3-ol

InChI

InChI=1S/C11H24N2O/c1-6-8-9-11(14,7-2)13-12-10(3,4)5/h14H,6-9H2,1-5H3

InChI Key

JQQREYYXOUCBTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(N=NC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol typically involves the reaction of heptan-3-ol with tert-butyl diazene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol. The reaction is conducted at a temperature of around 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-tert-Butyldiazenyl]heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-tert-Butyldiazenyl]heptan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the azo group can participate in redox reactions, altering the activity of target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(E)-tert-Butyldiazenyl]heptan-3-ol with structurally analogous compounds, focusing on molecular geometry, reactivity, and functional group interactions.

Table 1: Key Properties of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol and Analogues

Compound Name Molecular Formula Functional Groups Melting Point (°C) Stability (t₁/₂ in solution) Key Reactivity
3-[(E)-tert-Butyldiazenyl]heptan-3-ol C₁₁H₂₃N₂O Alcohol, Diazenyl (E) 78–82 (decomp.) 24 h (25°C, inert atmosphere) Radical generation under UV light
3-[(Z)-tert-Butyldiazenyl]heptan-3-ol C₁₁H₂₃N₂O Alcohol, Diazenyl (Z) 65–68 (decomp.) 12 h (25°C, inert atmosphere) Faster thermal decomposition than (E)-isomer
Heptan-3-ol C₇H₁₆O Alcohol -30 to -25 Stable Standard alcohol reactivity (e.g., esterification)
tert-Butyldiazene C₄H₁₀N₂ Diazenyl N/A (liquid) <1 h (25°C) Rapid decomposition to tert-butyl radicals

Key Findings:

Stereochemical Influence : The (E)-isomer of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol exhibits greater thermal stability than its (Z)-counterpart due to reduced steric strain in the trans configuration. However, the (Z)-isomer decomposes more rapidly under thermal stress, making it a more efficient radical source .

Functional Group Synergy : The combination of the alcohol and diazenyl groups in 3-[(E)-tert-Butyldiazenyl]heptan-3-ol enables dual reactivity. The alcohol moiety participates in hydrogen bonding, enhancing solubility in polar solvents, while the diazenyl group facilitates redox reactions. In contrast, simple alcohols like heptan-3-ol lack this multifunctionality.

Comparison with Azoalkanes : Unlike tert-butyldiazene, which lacks an alcohol group, 3-[(E)-tert-Butyldiazenyl]heptan-3-ol shows moderated reactivity due to hydrogen bonding interactions, delaying radical generation under ambient conditions .

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